molecular formula C15H17NOS2 B2533681 (2E)-N-propyl-3-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide CAS No. 1235690-55-7

(2E)-N-propyl-3-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide

Cat. No.: B2533681
CAS No.: 1235690-55-7
M. Wt: 291.43
InChI Key: JMTQMBUMDPGLJP-AATRIKPKSA-N
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Description

This compound is an α,β-unsaturated enamide featuring two thiophene moieties: a thiophen-2-yl group at the β-position and an N-propyl-N-(thiophen-3-ylmethyl) substitution (Fig. 1). The (2E) stereochemistry indicates a trans configuration across the double bond.

Properties

IUPAC Name

(E)-N-propyl-3-thiophen-2-yl-N-(thiophen-3-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS2/c1-2-8-16(11-13-7-10-18-12-13)15(17)6-5-14-4-3-9-19-14/h3-7,9-10,12H,2,8,11H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTQMBUMDPGLJP-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)C(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CC1=CSC=C1)C(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-propyl-3-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: The starting materials, thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, are first converted to their respective acid chlorides using thionyl chloride.

    Coupling Reaction: The acid chlorides are then reacted with N-propylamine and N-(thiophen-3-yl)methylamine in the presence of a base such as triethylamine to form the corresponding amides.

    Condensation Reaction: The amides are then subjected to a condensation reaction with prop-2-enal in the presence of a catalyst such as piperidine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-N-propyl-3-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding amine.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated derivatives of the thiophene rings.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (2E)-N-propyl-3-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide exhibit anticancer properties. Research has shown that thiophene derivatives can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. For instance, one study demonstrated that a related thiophene compound significantly inhibited cell proliferation in various cancer cell lines, suggesting a potential application in cancer therapy .

Anticonvulsant Properties

The structural analogs of this compound have been investigated for their anticonvulsant effects. Cinnamamide derivatives, for example, have shown promising results in preclinical models for epilepsy treatment. These compounds were effective in reducing seizure frequency and severity in animal models, indicating a potential therapeutic role for similar thiophene-based compounds .

Antimicrobial Activity

Thiophene derivatives have also been explored for their antimicrobial properties. Studies indicate that compounds with thiophene moieties demonstrate significant antibacterial and antifungal activities against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic processes .

Case Studies

Several case studies illustrate the applications and efficacy of thiophene-containing compounds:

  • Cinnamamide Derivatives : A study on cinnamamide derivatives demonstrated significant anticonvulsant activity in various seizure models, suggesting that modifications to the structure could enhance efficacy against epilepsy .
  • Antitumor Activity : Research on related thiophene compounds showed promising results in inhibiting tumor growth in xenograft models, highlighting their potential as anticancer agents .
  • Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial activity of different thiophene derivatives against common pathogens, revealing effective inhibition at low concentrations .

Mechanism of Action

The mechanism of action of (2E)-N-propyl-3-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions with aromatic residues in proteins, while the amide moiety can form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include enamide derivatives with thiophene substituents, differing in nitrogen substituents, aromatic rings, or functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Application
(2E)-N-propyl-3-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide C₁₆H₁₈N₂OS₂ 326.45 N-propyl, N-(thiophen-3-ylmethyl), thiophen-2-yl Hypothesized anticonvulsant activity
(E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide (Impurity B, EP) C₁₁H₁₆N₂OS 236.32 N-(3-methylaminopropyl), thiophen-2-yl Pharmaceutical impurity
(2E)-2-cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(naphthalen-2-yl)prop-2-enamide (36a) C₂₀H₁₃N₃OS 343.40 Cyano groups, naphthalen-2-yl, cyclopenta[b]thiophene Anti-proliferative agent
BI82806: (2E)-3-(furan-2-yl)-N-[(3-methoxythiolan-3-yl)methyl]prop-2-enamide C₁₃H₁₇NO₃S 267.34 Furan-2-yl, N-(3-methoxythiolan-3-ylmethyl) Research compound
(2E)-3-(3-Nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide C₁₄H₁₂N₂O₃S 288.32 3-nitrophenyl, N-(thiophen-2-ylmethyl) Lab reagent

Physicochemical Properties

  • Polarity: The target compound’s dual thiophene groups increase hydrophobicity compared to analogs with nitrophenyl (e.g., 288.32 g/mol compound) or cyano groups (e.g., 36a) .
  • Steric Effects: The bulky N-(thiophen-3-ylmethyl) group may hinder rotational freedom compared to smaller substituents like methylaminopropyl in Impurity B .

Biological Activity

(2E)-N-propyl-3-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide is a thiophene-based compound recognized for its unique structural properties and potential biological activities. The compound features a conjugated system with thiophene rings, which are known to impart distinct electronic characteristics and biological reactivity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
IUPAC Name(E)-N-propyl-3-thiophen-2-yl-N-(thiophen-3-ylmethyl)prop-2-enamide
Molecular FormulaC15H17NOS2
CAS Number1235690-55-7

The presence of thiophene rings in its structure allows for significant interactions with various biological targets, enhancing its pharmacological potential.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thiophene moieties can engage in π–π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains, facilitating various biochemical processes.

1. Anti-inflammatory Activity

Thiophene derivatives have been documented for their anti-inflammatory properties. Studies have shown that compounds similar to this compound exhibit inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, crucial in inflammatory pathways. For instance, one study reported an IC50 value of 29.2 µM for a related thiophene derivative against the 5-lipoxygenase enzyme .

2. Antimicrobial Activity

Recent research indicates that thiophene derivatives possess significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for related compounds against resistant strains of Acinetobacter baumannii and Escherichia coli ranged from 16 to 32 mg/L, demonstrating their potential as effective antimicrobial agents .

3. Anticancer Potential

Thiophene-based compounds have also been investigated for their anticancer activities. Their ability to modulate gene expression related to cell proliferation and apoptosis has been highlighted in various studies, suggesting that they may serve as potential therapeutic agents in cancer treatment .

Case Studies

Several studies have explored the biological activities of thiophene derivatives, providing insights into their mechanisms and therapeutic potentials:

  • Study on Anti-inflammatory Effects : A derivative exhibited significant anti-inflammatory activity in a carrageenan-induced paw edema model, showing a reduction in inflammation comparable to standard treatments like indomethacin .
  • Antimicrobial Efficacy : A study on a series of thiophene derivatives demonstrated their bactericidal effects against resistant bacterial strains, enhancing understanding of their application in treating infections caused by multidrug-resistant bacteria .

Comparative Analysis

A comparative analysis of this compound with other thiophene derivatives reveals its unique profile:

Compound NameActivity TypeIC50/MIC ValuesReferences
Compound AAnti-inflammatory29.2 µM (5-lipoxygenase)
Compound BAntimicrobialMIC 16 mg/L (A. baumannii)
(2E)-N-propyl...Potentially multi-functionalTBDThis article

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